Δ2-Cefuroxime Methyl Ester Δ2-Cefuroxime Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200721
InChI:
SMILES:
Molecular Formula: C₁₇H₁₈N₄O₈S
Molecular Weight: 438.41

Δ2-Cefuroxime Methyl Ester

CAS No.:

Cat. No.: VC0200721

Molecular Formula: C₁₇H₁₈N₄O₈S

Molecular Weight: 438.41

* For research use only. Not for human or veterinary use.

Δ2-Cefuroxime Methyl Ester -

Specification

Molecular Formula C₁₇H₁₈N₄O₈S
Molecular Weight 438.41

Introduction

Chemical Structure and Properties

Δ2-Cefuroxime Axetil is a 1-acetyloxyethyl ester of cefuroxime, differing from its Δ3 isomer in the configuration of the double bond within the cephalosporin nucleus. Its molecular formula is C₂₀H₂₂N₄O₁₀S, with a molecular weight of 510.474 g/mol and a density of 1.6 ± 0.1 g/cm³ . Key structural features include a 7-aminocephalosporanic acid core, a (2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl side chain, and an axetil ester group at the C-3 position .

PropertyValueSource
Molecular Weight510.474 g/mol
Density1.6 ± 0.1 g/cm³
Molecular FormulaC₂₀H₂₂N₄O₁₀S
Exact Mass510.105652
LogP (Partition Coefficient)2.10

The Δ2 isomer is less thermodynamically stable than the Δ3 form, with notable differences in solubility and reactivity . Its UV-Vis spectrum shows a λ<sub>max</sub> of 273 nm in water, distinct from the Δ3 isomer .

Synthesis and Isomerization Challenges

Δ2-Cefuroxime Axetil primarily forms as a byproduct during the synthesis of cefuroxime axetil. This isomerization occurs via a Δ3→Δ2 rearrangement, influenced by reaction conditions such as pH, temperature, and catalysts .

Key Synthetic Pathways

  • Esterification of Cefuroxime Acid:
    Cefuroxime acid reacts with 1-acetyloxyethyl bromide in polar aprotic solvents (e.g., dimethylacetamide) in the presence of bases like potassium carbonate. Isomerization is minimized by using tetrabutylammonium hydrogen sulfate (TBA·HSO₄) as a catalyst, which reduces Δ2 formation to <1% when molar ratios of TBA·HSO₄ to cefuroxime sodium exceed 0.35 .

  • Control of Isomerization:

    • Catalysts: TBA·HSO₄ outperforms TBA·I⁻ in suppressing isomerization .

    • Solvent Selection: Nitrile solvents (e.g., acetonitrile) reduce side reactions .

    • pH Management: Weak bases (e.g., K₂CO₃) stabilize the Δ3 isomer .

CatalystΔ2 Isomerization (%)ConditionsSource
TBA·HSO₄<1%Molar ratio ≥0.35
TBA·I⁻8–12%Standard alkylation
None (K₂CO₃)~8%Traditional synthesis

Stability and Bioavailability

The Δ2 isomer exhibits reduced stability compared to the Δ3 form, particularly in biological matrices.

Degradation in Intestinal Fluid

ParameterΔ3-EsterΔ2-Ester
Half-life (t<sub>1/2</sub>)0.37 h0.93 h
Degradation PathwayΔ3 → CefuroximeΔ2 → Cefuroxime

This selectivity ensures that Δ2 isomers, even if present, are hydrolyzed to the same active form, minimizing pharmacological impact .

Thermal and Photolytic Stability

Δ2-Cefuroxime Axetil decomposes under prolonged heating or UV exposure, forming degradation products such as cefuroxime acid and acetylated byproducts . Amorphous formulations of cefuroxime axetil (a mixture of Δ3 and Δ2 isomers) show improved solubility but require stabilization to prevent crystallization .

Analytical Characterization

Robust analytical methods are essential to quantify Δ2 isomers and ensure drug purity.

Key Techniques

  • HPLC:

    • Columns: Nucleosil C₁₈ (5 μm, 150 × 4.6 mm) with methanol-water gradients .

    • Detection: UV at 273 nm .

  • NMR Spectroscopy:

    • <sup>1</sup>H NMR: Distinguishes Δ3 and Δ2 isomers via shifts in the C(2)-H proton (Δ3: δ 6.81 ppm; Δ2: δ 6.05 ppm) .

    • <sup>1</sup>H-<sup>1</sup>H COSY: Confirms spatial relationships in the cephalosporin nucleus .

TechniqueApplicationResolutionSource
HPLCQuantification of Δ2 isomerΔ3 vs. Δ2
<sup>1</sup>H NMRStructural elucidationHigh
FT-IRFunctional group identificationModerate

Pharmaceutical Implications

Control of Δ2 isomer content is critical for ensuring drug efficacy and regulatory compliance.

Strategies to Minimize Δ2 Formation

  • Process Optimization:

    • Use TBA·HSO₄ as a catalyst to limit isomerization .

    • Maintain reaction temperatures below 25°C to slow rearrangement .

  • Purification:

    • Crystallization: Recrystallization in diisopropyl ether/ethyl acetate mixtures isolates Δ3-rich products .

    • Chromatography: Preparative HPLC separates isomers .

Regulatory Considerations

Δ2-Cefuroxime Axetil is classified as a process-related impurity under ICH guidelines. Acceptable limits are typically set at ≤1% to ensure batch-to-batch consistency .

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